7-Chloromethyl Drospirenone
Overview
Description
7-Chloromethyl Drospirenone is a synthetic steroidal compound with the chemical formula C24H31ClO3 and a molecular weight of 402.95 g/mol . It is a derivative of Drospirenone, which is widely used in oral contraceptives and hormone replacement therapy . The compound is characterized by the presence of a chloromethyl group at the 7th position of the Drospirenone structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloromethyl Drospirenone involves several steps, starting from Drospirenone. One common method includes the chloromethylation of Drospirenone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloromethyl Drospirenone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Scientific Research Applications
7-Chloromethyl Drospirenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloromethyl Drospirenone involves its interaction with hormone receptors, particularly the progesterone receptor . The compound mimics the effects of natural progesterone, leading to the suppression of ovulation and regulation of menstrual cycles . It also exhibits anti-androgenic and anti-mineralocorticoid activities, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Drospirenone: The parent compound, widely used in contraceptives and hormone therapies.
6,7-Demethylene Drospirenone: A derivative with modifications at the 6th and 7th positions.
6,7-Demethylene-6,7-dehydro Drospirenone: Another derivative with additional double bonds.
Uniqueness
7-Chloromethyl Drospirenone is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for further functionalization . This makes it a valuable intermediate in the synthesis of more complex steroidal compounds and potential therapeutic agents .
Properties
IUPAC Name |
(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R,18'S)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3/t13-,16-,17+,18+,20-,21+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFZJNESAZJNB-MQSRJSRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239344 | |
Record name | 7-Chloromethyl drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932388-90-4 | |
Record name | 3′H-Cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid, 7-(chloromethyl)-15,16-dihydro-17-hydroxy-3-oxo-, γ-lactone, (7β,15α,16α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932388-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloromethyl drospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932388904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloromethyl drospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLOROMETHYLDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X282GQ16BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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